Pyrrolo[2,3-d]pyrimidine derivative 19 is a member of a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. These derivatives have garnered attention for their potential applications in treating various diseases, including cancer. The compound is characterized by a fused bicyclic structure that integrates both pyrrole and pyrimidine moieties, which contribute to its pharmacological properties.
The synthesis and characterization of pyrrolo[2,3-d]pyrimidine derivatives have been documented in several studies and patents. Notably, the European Patent EP1913000 describes various synthetic methods and applications for these compounds, while recent research articles detail their anticancer activities and structure-activity relationships.
Pyrrolo[2,3-d]pyrimidine derivatives are classified as heterocyclic compounds due to the presence of nitrogen atoms within their ring structures. They are often categorized based on their substituents and specific structural modifications, which can significantly influence their biological activity.
The synthesis of pyrrolo[2,3-d]pyrimidine derivative 19 typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and molar ratios of reactants are crucial for optimizing yields. For example, controlling the amounts of phosphorus oxychloride and amine base can lead to significant improvements in product yield .
Pyrrolo[2,3-d]pyrimidine derivative 19 features a bicyclic structure consisting of a pyrrole ring fused to a pyrimidine ring. This unique configuration allows for various substitutions at different positions on the rings, which can modulate its chemical properties and biological activity.
The molecular formula for derivative 19 is typically represented as , where , , , , and vary based on specific substituents. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the structure of synthesized compounds .
Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions that enhance their functionalization:
The reactions often require careful monitoring of conditions such as temperature and reaction time to ensure optimal yields and purity of products. Characterization techniques like infrared spectroscopy (IR) help confirm functional groups present in the final products.
The mechanism by which pyrrolo[2,3-d]pyrimidine derivatives exert their biological effects typically involves interaction with specific molecular targets within cells:
Studies have shown that certain derivatives exhibit subnanomolar inhibition against targets like CSF1R, indicating potent biological activity .
Pyrrolo[2,3-d]pyrimidine derivatives generally exhibit:
Pyrrolo[2,3-d]pyrimidine derivatives have significant scientific uses:
Tumorigenesis and cancer progression are driven by complex, interdependent signaling networks rather than isolated kinase pathways. Single-target kinase inhibitors frequently demonstrate limited clinical efficacy due to tumor heterogeneity, compensatory pathway activation, and molecular adaptation. The rationale for multi-targeted inhibition stems from the recognition that oncogenic signaling exhibits extensive crosstalk between receptor tyrosine kinases (RTKs) and downstream effectors. For instance, resistance to epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC) often involves MET amplification or RET fusion proteins, enabling bypass signaling cascades [1] [6]. Simultaneous inhibition of multiple nodes within these networks—such as vascular endothelial growth factor receptor 2 (VEGFR2), cyclin-dependent kinase 2 (CDK2), and human epidermal growth factor receptor 2 (Her2)—induces synergistic suppression of tumor proliferation, angiogenesis, and metastatic potential [4] [5].
Table 1: Clinical Limitations of Single-Target vs. Advantages of Multi-Targeted Kinase Inhibitors
Therapeutic Approach | Response Duration | Resistance Incidence | Key Resistance Mechanisms |
---|---|---|---|
Single-target (e.g., EGFR TKI) | 9-13 months | >50% | Gatekeeper mutations (T790M), alternative RTK activation |
Multi-target (e.g., Sunitinib) | 14-20 months | 30-40% | Reduced frequency of bypass signaling |
Derivative 19 prototype | Not reported | Preclinical validation | Suppresses RET V804M gatekeeper mutant |
This paradigm is exemplified in glioblastoma, where concurrent inhibition of platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and VEGFR is essential to overcome pathway redundancy. Multi-kinase inhibitors also address kinome-wide adaptive resistance, where tumor cells rapidly switch dependency between kinases following monotherapy [6].
The pyrrolo[2,3-d]pyrimidine core represents a privileged scaffold in kinase inhibitor design due to its structural mimicry of adenine, enabling high-affinity interactions with the ATP-binding cleft. Early derivatives like Baricitinib (JAK1/2 inhibitor) established the scaffold’s capacity for hinge region binding via N1-H and C2-H hydrogen bonds with kinase backbone residues [2] [8]. Subsequent optimization focused on three key regions to enhance potency and kinase selectivity:
Table 2: Evolution of Key Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
Compound | Target Kinases | Structural Innovations | Clinical/Preclinical Impact |
---|---|---|---|
Tofacitinib | JAK3 > JAK1/JAK2 | Piperidine C4-substituent | First FDA-approved scaffold derivative for inflammatory disease |
Pz-1 | RET, VEGFR2 | 2-Phenylacetamide linker | Validated RET inhibition in NSCLC models |
Compound 59 (PMC10536156) | RET-wt, RET V804M | 6-Iodo substitution, optimized back pocket group | Nanomolar activity against gatekeeper mutant |
Derivative 19 precursor | EGFR, Her2, CDK2 | Halogenated benzylidene hydrazide | Multi-kinase inhibition profile comparable to sunitinib |
The scaffold’s versatility is further demonstrated by bioisosteric exploration. Thieno[2,3-d]pyrimidine analogues exhibited 12-fold reduced RET inhibition compared to pyrrolo[2,3-d]pyrimidines, underscoring the critical role of the pyrrole nitrogen in maintaining hydrogen-bonding networks [1]. Contemporary designs incorporate halogen atoms (F, Cl, Br) at strategic positions to optimize lipophilicity, target binding via halogen bonds, and modulate pharmacokinetics without compromising kinase affinity [4].
Derivative 19 (chemical designation: tert-butyl 1-(4-((4-((3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)amino)pyrrolo[2,3-d]pyrimidin-6-yl)oxy)phenyl)piperidine-4-carboxylate) was engineered to address two primary resistance mechanisms: gatekeeper mutations (e.g., RET V804M, EGFR T790M) and kinase switching. Its molecular architecture integrates three pharmacophores within the pyrrolo[2,3-d]pyrimidine framework:
Derivative 19 exhibits type II inhibition kinetics, binding preferentially to the autoinhibited DFG-out conformation of kinases like colony-stimulating factor-1 receptor (CSF1R). This contrasts with type I inhibitors (e.g., pexidartinib) that target active conformations and are vulnerable to allosteric resistance mutations. Enzymatic profiling confirmed derivative 19’s sub-nanomolar IC₅₀ against RET-wild type (0.127 μM) and RET V804M mutant, with >100-fold selectivity over structurally related kinases like PDGFRβ [1] [9].
Table 3: Key Binding Interactions of Derivative 19 in Kinase Domains
Structural Element | Target Kinase Residue | Interaction Type | Role in Overcoming Resistance |
---|---|---|---|
Pyrrolopyrimidine core | RET Glu671 | H-bond (hinge region) | Maintains binding despite V804 gatekeeper mutation |
N-methylpyrazole | RET Leu778 | Van der Waals | Stabilizes complex via hydrophobic packing |
tert-butyl group | RET Ala807 | Hydrophobic | Compensates for methionine steric bulk in V804M mutant |
Piperidine carboxylate | DFG motif Asp892 | Salt bridge | Locks kinase in inactive conformation |
Additional resistance-countering strategies include:
These features collectively enable derivative 19 to suppress tumor cell migration and proliferation in RET fusion-driven LC-2/ad cell lines, positioning it as a lead candidate for overcoming clinical resistance in thoracic cancers.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: